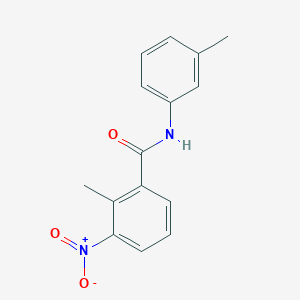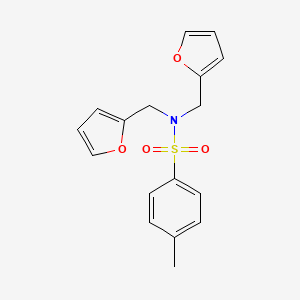
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide, also known as DMTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTM is a member of the acrylamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide may be able to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide is relatively easy to synthesize and is readily available in large quantities. However, one limitation of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide. One area of research could focus on the development of new cancer therapies based on 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide. Specifically, researchers could explore the use of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research could be conducted to better understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide and its potential applications in the treatment of other diseases such as neurodegenerative diseases and oxidative stress-related diseases. Finally, researchers could explore the potential use of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide as a biomarker for cancer diagnosis and prognosis.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 2-thienylmethylamine to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to produce 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide. The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been extensively studied and optimized, resulting in high yields and purity of the compound.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit a range of potential applications in scientific research. One of the most promising applications of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide is in the field of cancer research. 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-19-14-7-5-12(10-15(14)20-2)6-8-16(18)17-11-13-4-3-9-21-13/h3-10H,11H2,1-2H3,(H,17,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOPAFACSDNOOY-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)
![2,4-dichloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5860579.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)



![5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5860615.png)



![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
![2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5860650.png)
